4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Overview
Description
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a fluorinated organic compound. It is characterized by the presence of a heptadecafluorooctyl group attached to a tetrahydrobenzofuran-1,3-dione core. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptadecafluorooctyl group, which is derived from perfluorooctyl iodide.
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate diene.
Coupling Reaction: The heptadecafluorooctyl group is then coupled to the benzofuran core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Automated Synthesis: The synthesis is carried out in automated reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptadecafluorooctyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as non-stick coatings and water-repellent surfaces.
Mechanism of Action
The mechanism of action of 4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets through its fluorinated moiety. The heptadecafluorooctyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s stability and resistance to degradation also contribute to its prolonged activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Heptadecafluorooctyl)aniline: Another fluorinated compound with similar stability and chemical properties.
4-(Perfluorooctyl)aniline: Known for its use in non-stick coatings and water-repellent applications.
1H,1H-Perfluorooctylamine: Utilized in the synthesis of fluorinated surfactants and polymers.
Uniqueness
4-(Heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts additional stability and reactivity compared to other fluorinated compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound in multiple fields.
Properties
CAS No. |
834880-68-1 |
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Molecular Formula |
C16H7F17O3 |
Molecular Weight |
570.20 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C16H7F17O3/c17-9(18,5-3-1-2-4-6(5)8(35)36-7(4)34)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h1,3-6H,2H2 |
InChI Key |
WKWXWNGWQGRGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2C1C(=O)OC2=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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